

# Application Note: Quantification of 8-Prenylnaringenin in Human Plasma by HPLC-MS/MS

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 8-Prenylnaringenin

Cat. No.: B1664708

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## Abstract

This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative determination of **8-Prenylnaringenin** (8-PN) in human plasma. The protocol employs a straightforward sample preparation procedure using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in negative ion mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring accurate measurement of 8-PN in a biological matrix.

## Introduction

**8-Prenylnaringenin** (8-PN) is a potent phytoestrogen found in hops (*Humulus lupulus* L.) and is present in beer.<sup>[1][2]</sup> Its estrogenic activity has garnered significant interest in the scientific community for its potential therapeutic applications. To accurately assess its pharmacokinetic profile and biological effects, a reliable and sensitive analytical method for its quantification in plasma is essential. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers the high selectivity and sensitivity required for bioanalytical assays.

This method has been developed to provide a comprehensive protocol for researchers, scientists, and drug development professionals.

## Experimental

### Materials and Reagents

- **8-Prenylnaringenin** analytical standard
- Naringenin (Internal Standard)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Ethyl acetate (HPLC grade)
- Human plasma (K2-EDTA)
- C18 SPE cartridges (100 mg, 1 mL)

### Sample Preparation

Two methods for plasma sample preparation are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

#### 1. Liquid-Liquid Extraction (LLE) Protocol:

- To 100  $\mu$ L of plasma in a microcentrifuge tube, add 10  $\mu$ L of internal standard working solution (Naringenin, 1  $\mu$ g/mL).
- Add 500  $\mu$ L of ethyl acetate.
- Vortex for 2 minutes to ensure thorough mixing.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the upper organic layer to a clean tube.

- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex for 30 seconds and transfer to an HPLC vial for analysis.

## 2. Solid-Phase Extraction (SPE) Protocol:

- Condition: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of water.
- Equilibrate: Pass 1 mL of water with 0.1% formic acid through the cartridge.
- Load: To 100 µL of plasma, add 10 µL of internal standard working solution (Naringenin, 1 µg/mL) and 400 µL of water with 0.1% formic acid. Vortex and load the entire sample onto the SPE cartridge.
- Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
- Elute: Elute the 8-PN and IS with 1 mL of methanol into a clean collection tube.
- Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
- Analyze: Vortex for 30 seconds and transfer to an HPLC vial for analysis.

## HPLC Method

- Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL

- Column Temperature: 40°C
- Gradient:

Time (min)	%B
0.0	10
1.0	10
5.0	95
6.0	95
6.1	10
8.0	10

## MS/MS Method

- Ionization Mode: Electrospray Ionization (ESI), Negative
- Scan Type: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 800 L/hr

The major fragmentation pathway for 8-PN in negative ion mode is a retro Diels-Alder (RDA) reaction.<sup>[3]</sup>

MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
8-Prenylnaringenin	339.15	219.1	0.1	30	20
8-Prenylnaringenin	339.15	119.0	0.1	30	25
Naringenin (IS)	271.06	151.0	0.1	25	18

## Results and Discussion

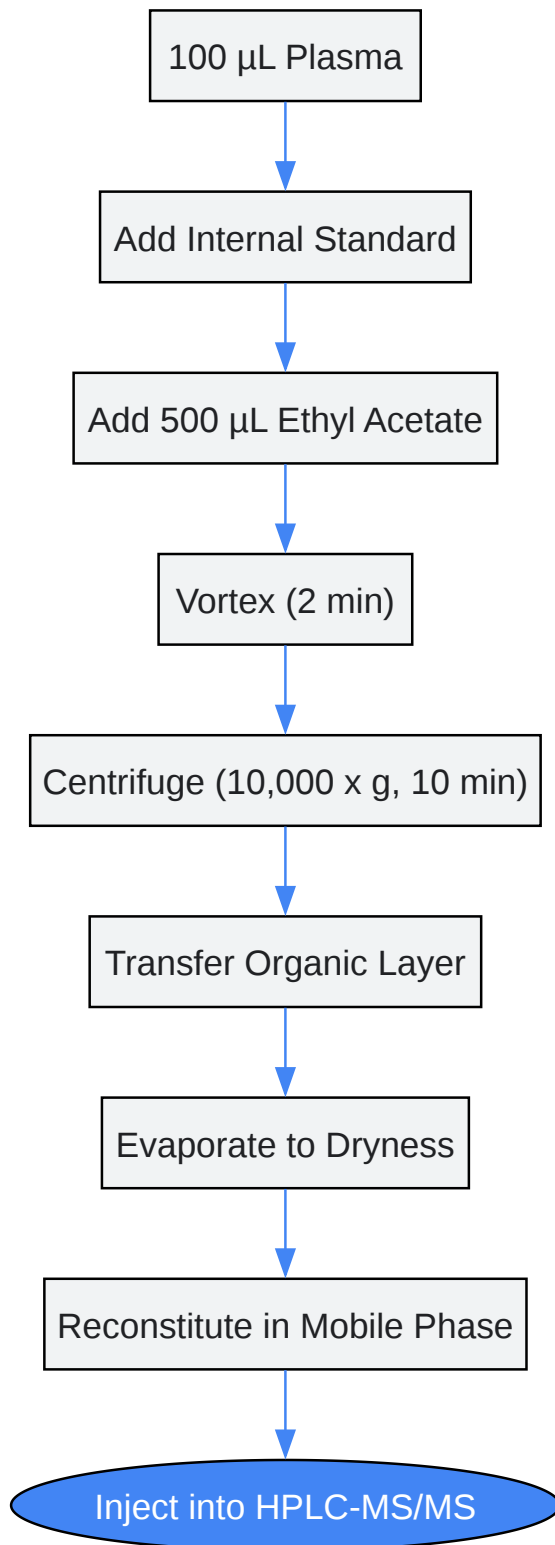
The developed HPLC-MS/MS method demonstrated excellent sensitivity and selectivity for the quantification of **8-Prenylnaringenin** in human plasma. The chromatographic conditions provided good peak shape and resolution for both the analyte and the internal standard. The sample preparation methods were effective in removing matrix interferences.

## Method Performance

Parameter	Result
Linearity Range	0.5 - 500 ng/mL
Correlation Coefficient ( $r^2$ )	> 0.995
Lower Limit of Quantification (LLOQ)	0.5 ng/mL
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 12%
Accuracy (% bias)	Within $\pm 15\%$
Recovery (LLE)	> 85%
Recovery (SPE)	> 90%

## Visual Protocols

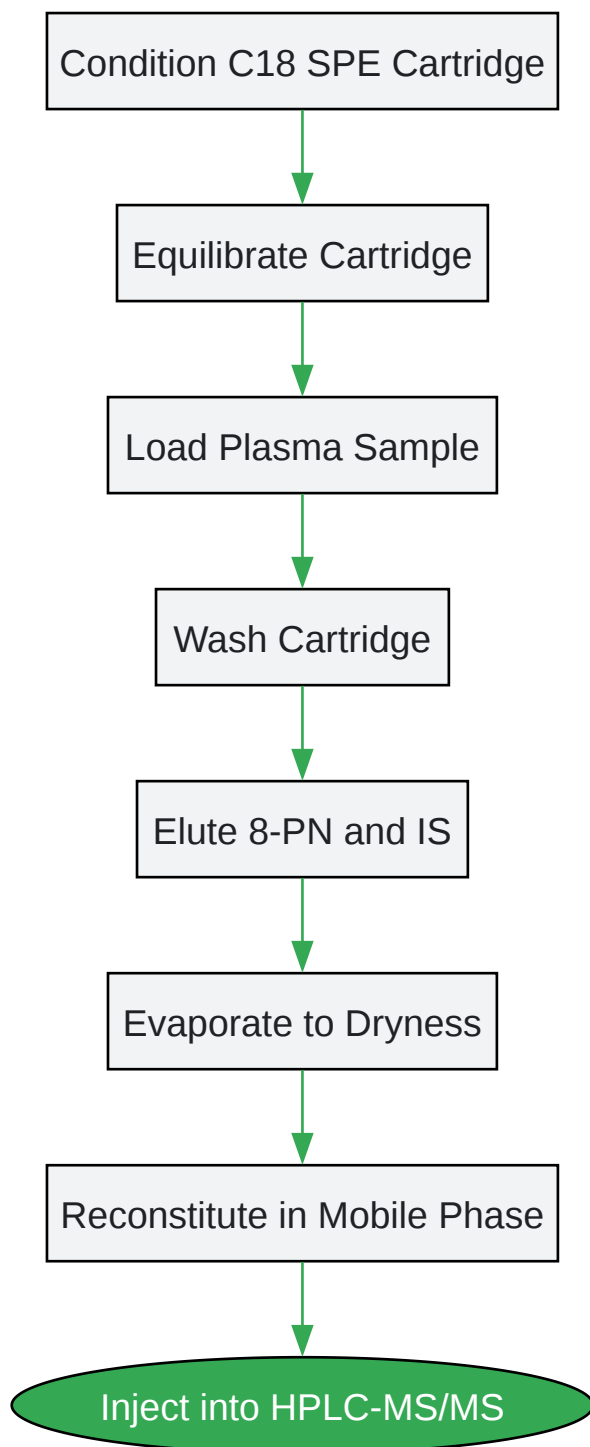
### Liquid-Liquid Extraction Workflow



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Caption: Liquid-Liquid Extraction Workflow for 8-PN.

### Solid-Phase Extraction Workflow



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Caption: Solid-Phase Extraction Workflow for 8-PN.

## Conclusion

The HPLC-MS/MS method described in this application note is a reliable and sensitive tool for the quantification of **8-Prenylnaringenin** in human plasma. The choice between LLE and SPE for sample preparation allows for flexibility based on laboratory resources and throughput requirements. This method is well-suited for supporting pharmacokinetic and other research studies involving **8-Prenylnaringenin**.

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## References

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